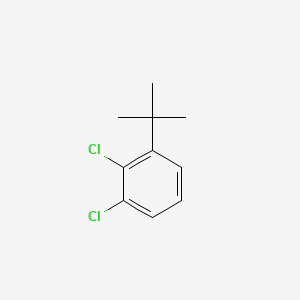
1-tert-Butyl-2,3-dichlorobenzene
描述
属性
CAS 编号 |
54932-64-8 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC 名称 |
1-tert-butyl-2,3-dichlorobenzene |
InChI |
InChI=1S/C10H12Cl2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6H,1-3H3 |
InChI 键 |
AAZWIUBEVIULFT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)Cl |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 2,3-dichlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and selectivity.
化学反应分析
Types of Reactions: 1-tert-Butyl-2,3-dichlorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the tert-butyl group and chlorine atoms influence the reactivity and orientation of incoming electrophiles.
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atoms to hydrogen, yielding the corresponding hydrocarbon.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions typically occur in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated derivatives of this compound.
Oxidation: Oxidized products such as quinones or carboxylic acids.
Reduction: Reduced products include the corresponding hydrocarbon.
科学研究应用
1-tert-Butyl-2,3-dichlorobenzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-tert-Butyl-2,3-dichlorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The tert-butyl group and chlorine atoms influence the compound’s reactivity and orientation, affecting its interaction with various electrophiles. The pathways involved include the formation of sigma complexes and subsequent deprotonation to regenerate the aromatic system.
相似化合物的比较
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-tert-Butyl-2,3-dichlorobenzene and analogous compounds:
Steric and Electronic Effects
- tert-Butyl vs. Halogens (Br/Cl): The tert-butyl group in this compound imposes significant steric hindrance, reducing reactivity in nucleophilic substitution compared to brominated analogs like 1-Bromo-2,3-dichlorobenzene . However, the electron-donating nature of tert-butyl may stabilize adjacent chlorines against electrophilic attack.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


